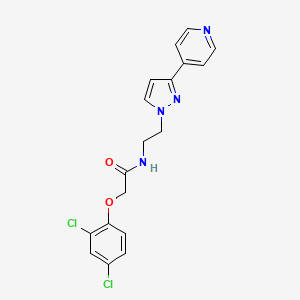![molecular formula C13H19N3O B2411066 N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide CAS No. 950232-32-3](/img/structure/B2411066.png)
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Enzyme Inhibition
- A study by Khalid et al. (2014) synthesized derivatives of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds showed promising enzyme inhibitory activities, which are significant in developing treatments for conditions like Alzheimer's disease (Khalid et al., 2014).
Pharmaceutical Compositions
- Research by ジュリアン・ジョヴァンニーニ et al. (2005) mentioned the use of a similar compound, specifically a salt or solvate of N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide, in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ et al., 2005).
Antibacterial Activity
- A study conducted by Khalid et al. (2016) explored the antibacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. The synthesized compounds showed moderate to significant antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Antitumor Activity
- Baker et al. (2020) studied a series of compounds, including N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide, for their effectiveness in inhibiting the Aryl Hydrocarbon Receptor Pathway, which plays a role in cancer. They observed broad activity modulation via this pathway, indicating potential applications in cancer therapy (Baker et al., 2020).
Antimalarial Activity
- Werbel et al. (1986) synthesized a series of compounds related to this compound, demonstrating significant antimalarial potency against Plasmodium berghei in mice. These findings suggest the potential of such compounds in developing new antimalarial drugs (Werbel et al., 1986).
Properties
IUPAC Name |
N-(5-amino-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(17)15-12-9-11(14)5-6-13(12)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYLBOQEMKQKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
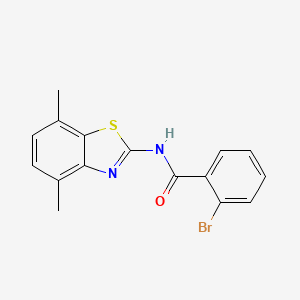
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)
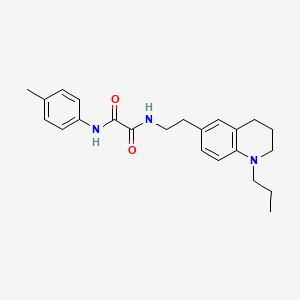
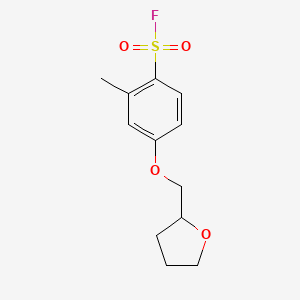
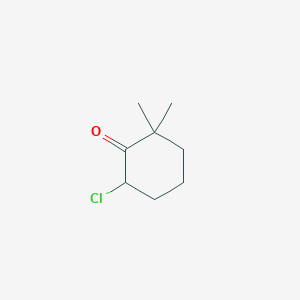
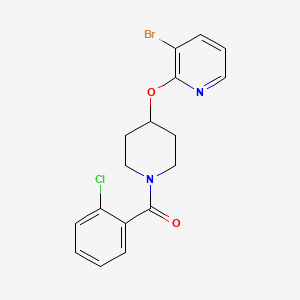
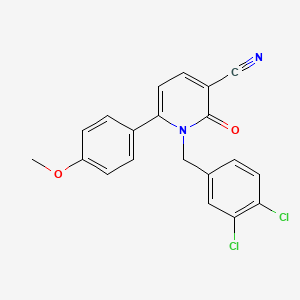
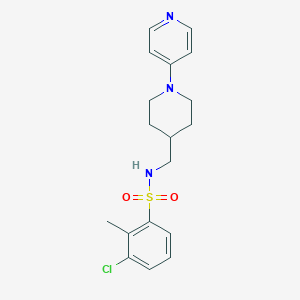
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
